2-Methyl-4-(trifluoromethyl)piperidine hydrochloride

Description

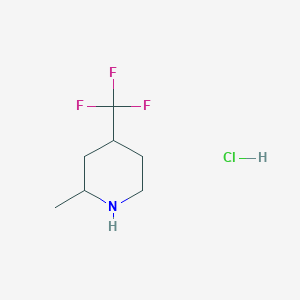

2-Methyl-4-(trifluoromethyl)piperidine hydrochloride is a piperidine derivative featuring a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C7H13ClF3N |

|---|---|

Molecular Weight |

203.63 g/mol |

IUPAC Name |

2-methyl-4-(trifluoromethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |

InChI Key |

QOZJPAWGCPJPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis from Piperidin-2-one Derivatives via Claisen Condensation and Imine Intermediates

A prominent method begins with N-(diethoxymethyl)piperidin-2-one as the starting material. The key steps are:

- Claisen condensation of the piperidin-2-one with ethyl trifluoroacetate in the presence of sodium hydride to introduce the trifluoromethyl group at the α-position to the carbonyl.

- Acidic deprotection (using hydrochloric acid) to yield a fluorinated acyl lactam intermediate.

- Heating under reflux in 6 M hydrochloric acid induces decarboxylation, leading to a hemiaminal intermediate.

- Subsequent base treatment (potassium hydroxide) and dehydration yield an imine intermediate.

- This imine is versatile and can be reduced with sodium triacetoxyborohydride in methanol to furnish 2-trifluoromethylpiperidine in good yield (~71%).

This imine intermediate also serves as a platform for further functionalization, including phosphorylation, alkylation, and Ugi-type multicomponent reactions to diversify the piperidine derivatives.

Table 1. Key Reaction Steps and Yields

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Claisen condensation | NaH, ethyl trifluoroacetate | Fluorinated acyl lactam hydrate | Not specified |

| Acidic deprotection | 6 M HCl, reflux | Decarboxylated hemiaminal | Not specified |

| Base treatment & dehydration | KOH, azeotropic water removal | Imine intermediate | Not specified |

| Reduction of imine | NaBH(OAc)3, MeOH | 2-Trifluoromethylpiperidine | 71 |

This approach was detailed by Rioton et al. (2017), demonstrating the robust nature of the imine intermediate for further derivatization.

Cyclization via Olefin Metathesis of α-Trifluoroaminodienes

Another advanced route involves:

- Synthesis of an α-trifluoroaminodiene precursor through multi-step transformations involving hemiacetal and imine intermediates.

- Application of Grubbs-type catalysts (e.g., Grubbs-Hoveyda catalyst) to induce ring-closing metathesis, forming an unsaturated piperidine ring.

- Hydrogenation of the unsaturated piperidine followed by treatment with hydrochloric acid yields the This compound salt quantitatively.

This method offers high yields (up to 91% for the metathesis step) and clean conversion to the hydrochloride salt, making it attractive for scale-up synthesis.

Table 2. Metathesis Route Summary

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Diene synthesis | Multi-step from hemiacetal | α-Trifluoroaminodiene precursor | Not specified |

| Ring-closing metathesis | Grubbs-Hoveyda catalyst, DCM, rt | Unsaturated piperidine | 91 |

| Hydrogenation + HCl | Pd/C, EtOH, rt, 24 h + HCl | This compound | Quantitative |

This approach was also reported by Rioton et al., emphasizing the efficiency of metathesis in heterocycle synthesis.

Intramolecular Condensation of Aminoketones and Aminoesters

This strategy involves:

- Preparation of ketoesters bearing trifluoromethyl substituents.

- Condensation with aniline or other amines under acidic conditions to form imines.

- Reduction of imines to δ-aminoesters.

- Cyclization under basic conditions (e.g., sodium hydride in tetrahydrofuran) to form lactams.

- Subsequent reduction of lactams to yield substituted piperidines.

This method allows for the incorporation of methyl groups at the 2-position and trifluoromethyl groups at the 4-position through careful selection of starting materials and reaction conditions.

Table 3. Intramolecular Condensation Route

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ketoester synthesis | Multi-step | Trifluoromethyl ketoester | Not specified |

| Imine formation | Aniline, p-TsOH, toluene reflux | Imine intermediate | Not specified |

| Reduction | NaBH4 or equivalent | δ-Aminoester | Not specified |

| Cyclization | NaH, THF | Lactam | Not specified |

| Lactam reduction | LiAlH4, AlCl3 | 2-Methyl-4-(trifluoromethyl)piperidine | Not specified |

This approach was detailed in the literature as a versatile route to trifluoromethylated piperidines.

Additional Synthetic Notes from Patent Literature

Patent US5227379A describes the preparation of trifluoromethyl-substituted piperidine derivatives via:

- Reaction of arecoline derivatives with bromotrifluoromethylbenzenes under reflux conditions.

- Purification by vacuum distillation and chromatography.

- Formation of hydrochloride and oxalate salts to isolate and characterize the piperidine derivatives.

The patent outlines various substituted piperidines prepared by similar sequences, confirming the feasibility of preparing this compound analogs via nucleophilic substitution and salt formation reactions.

Key purification and characterization techniques include:

- Vacuum distillation (e.g., boiling points around 90°-110°C at 0.7 mmHg).

- Salt formation with oxalic acid or hydrochloric acid.

- Identification by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

These methods highlight the importance of salt formation for isolation and purification of trifluoromethylated piperidine compounds.

Summary of Preparation Routes

Detailed Research Outcomes and Considerations

- The electron-withdrawing trifluoromethyl group stabilizes intermediates such as acyl lactams and imines, facilitating transformations.

- The imine intermediate is a key branching point for multiple functionalizations, including Friedel-Crafts alkylations, Ugi reactions, and phosphorylation.

- Regioselectivity and stereoselectivity can be influenced by the choice of substituents and reaction conditions, particularly in Friedel-Crafts-type reactions involving pyrrole derivatives.

- Salt formation (hydrochloride or oxalate) is critical for isolating stable, crystalline forms suitable for characterization and further applications.

- Catalytic metathesis offers a modern, efficient route to the piperidine ring with trifluoromethyl substitution, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it useful in drug design, as it can improve the bioavailability of pharmaceuticals. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

*Calculated based on molecular formulas.

Key Observations :

- Trifluoromethyl (-CF₃) Groups: Present in 2-Methyl-4-CF₃-piperidine HCl and 4-Methyl-1-(4-amino-2-CF₃-phenyl)piperidine diHCl. This group enhances lipophilicity, promoting blood-brain barrier penetration and resistance to metabolic degradation .

- Bulkier Substituents : 4-(Diphenylmethoxy)piperidine HCl’s diphenylmethoxy group introduces steric hindrance, likely reducing receptor binding affinity compared to smaller groups like -CF₃ or -CH₃ .

- Chirality : highlights enantiomer separation (Rt 15.35 min vs. 26.79 min) for a related CF₃-phenylpiperidine, suggesting that chirality in 2-Methyl-4-CF₃-piperidine HCl could critically influence pharmacological activity .

Pharmacological and Toxicological Profiles

Key Observations :

- Safety Data : 4-(Diphenylmethoxy)piperidine HCl is classified as harmful but lacks detailed toxicity values (e.g., LD₅₀) . In contrast, Hexylcaine HCl has well-documented anesthetic profiles, suggesting substituents like benzoate esters (as in Hexylcaine) enhance local activity but may reduce systemic toxicity .

- Regulatory Compliance: The absence of 2-Methyl-4-CF₃-piperidine HCl in the IECSC (China’s chemical inventory) implies it may be a novel compound requiring further regulatory evaluation .

Physicochemical and Environmental Impact

- Solubility and Stability: The hydrochloride salt form improves water solubility for all listed compounds. The dihydrochloride salt of 4-Methyl-1-(4-amino-2-CF₃-phenyl)piperidine (331.2 g/mol) may offer higher solubility than mono-hydrochloride analogs .

- However, 4-(Diphenylmethoxy)piperidine HCl’s environmental impact remains unstudied .

Biological Activity

2-Methyl-4-(trifluoromethyl)piperidine hydrochloride, also known as cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride, is a chemical compound with a unique structural configuration that includes a piperidine ring substituted with a trifluoromethyl group and a methyl group. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in the fields of enzyme inhibition and receptor interaction.

- Molecular Formula : C₇H₁₃ClF₃N

- Molecular Weight : 203.63 g/mol

- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : The compound has been studied for its effects on various enzymes, particularly those involved in lipid metabolism and signal transduction pathways.

- Receptor Binding : It shows potential for binding to specific receptors, which can influence neurotransmitter systems and other biological pathways.

Enzyme Interaction Studies

Studies have demonstrated that this compound interacts with several key enzymes:

- N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) : This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs). The compound has shown competitive inhibition of NAPE-PLD, suggesting its potential as a pharmacological tool to study lipid signaling pathways .

Receptor Binding Affinity

The compound's structural similarity to other piperidine derivatives suggests it may interact with neurotransmitter receptors:

- Dopamine Receptors : Preliminary studies indicate that it may bind to dopamine receptors, which could have implications for treating neurological disorders .

Pharmacokinetic Studies

Research into the pharmacokinetics of similar compounds indicates that modifications in the piperidine structure can significantly affect bioavailability and metabolic stability . Understanding these parameters is crucial for developing effective therapeutic agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the trifluoromethyl group enhances lipophilicity and may contribute to increased potency against specific biological targets. The presence of the piperidine ring is essential for maintaining biological activity, as variations in substituents can lead to significant changes in efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-(trifluoromethyl)piperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the piperidine ring via nucleophilic substitution or catalytic trifluoromethylation. For example, trifluoromethyl groups can be introduced using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under copper catalysis . Post-synthesis, purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) is critical to achieve ≥98% purity. Confirm purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the piperidine ring structure and substituent positions. ¹⁹F NMR (δ ≈ -60 ppm) specifically identifies the trifluoromethyl group. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z [M+H]⁺ matching the theoretical molecular weight (e.g., ~215.6 g/mol). Elemental analysis (C, H, N, Cl) must align with calculated values within ±0.4% .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Conduct systematic solubility studies using USP/Ph.Eur. protocols. Prepare saturated solutions in DMSO, ethanol, and aqueous buffers (pH 1–12), and quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Note discrepancies arising from polymorphic forms (e.g., hydrate vs. anhydrous) and validate using PXRD .

Q. What experimental strategies are effective for studying the compound’s stability under varying thermal and pH conditions?

- Methodological Answer : Perform forced degradation studies:

- Thermal : Heat samples at 40–80°C for 7–14 days; monitor decomposition via TLC or UPLC-PDA.

- Hydrolytic : Expose to 0.1M HCl/NaOH at 25°C/60°C; quantify degradation products using LC-MS.

- Oxidative : Treat with 3% H₂O₂; identify radicals via EPR spectroscopy. Stability-indicating methods must achieve resolution ≥2.0 between peaks .

Q. How can computational modeling predict the compound’s pharmacokinetic behavior or receptor-binding affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with targets like serotonin receptors (5-HT1B/5-HT2A). For ADME predictions, apply QSAR models (e.g., SwissADME) to estimate logP (~2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition. Validate with in vitro assays (e.g., hepatic microsomal stability) .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., IC₅₀ variability in enzyme assays) be addressed?

- Methodological Answer : Replicate assays using standardized protocols (e.g., ATP-luciferase for kinase inhibition). Control variables:

- Buffer composition (e.g., 10mM Mg²⁺ for kinase activity).

- Compound pre-incubation time (15–30 min to ensure equilibrium).

- Normalize data to positive/negative controls (e.g., staurosporine for kinase assays). Use ANOVA (p < 0.05) to assess inter-lab variability .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.